
methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including an azido group, a fluorine atom, and an amino group, which contribute to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorinated Intermediate: The initial step involves the introduction of the fluorine atom into the pentanoate backbone. This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced through reductive amination or other suitable methods, depending on the specific synthetic pathway chosen.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted fluoropentanoate derivatives.
科学的研究の応用
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the amino group can facilitate interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
Methyl (2S,4S)-4-hydroxyproline hydrochloride: Similar in structure but with a hydroxyl group instead of an azido group.
Methyl (2S,4S)-4-fluoroproline hydrochloride: Similar but lacks the azido group.
Methyl (2S,4S)-2-amino-4-fluorobutanoate hydrochloride: Similar but with a shorter carbon chain.
Uniqueness
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is unique due to the presence of both the azido and fluorine groups, which confer distinct reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C6H12ClFN4O2 |
|---|---|
分子量 |
226.64 g/mol |
IUPAC名 |
methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN4O2.ClH/c1-13-6(12)5(8)2-4(7)3-10-11-9;/h4-5H,2-3,8H2,1H3;1H/t4-,5-;/m0./s1 |
InChIキー |
LGTZJBZHRVJTCE-FHAQVOQBSA-N |
異性体SMILES |
COC(=O)[C@H](C[C@@H](CN=[N+]=[N-])F)N.Cl |
正規SMILES |
COC(=O)C(CC(CN=[N+]=[N-])F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)


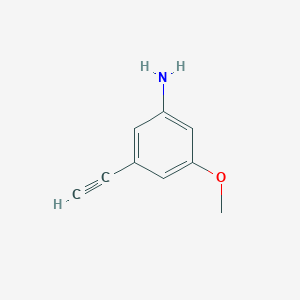


![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
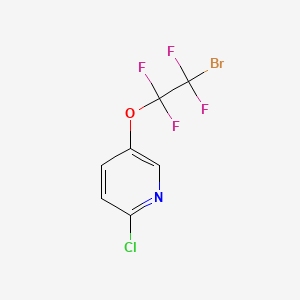
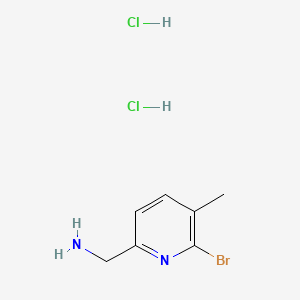
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
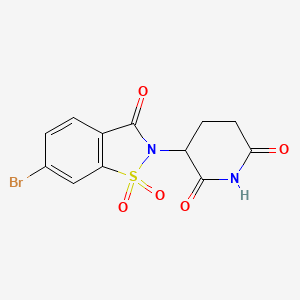
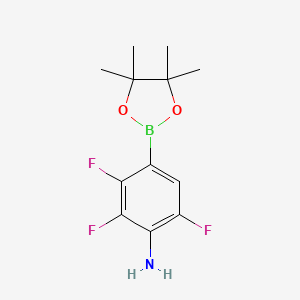
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
